(S)-zoxamide

Description

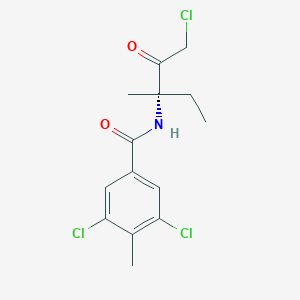

Structure

3D Structure

Properties

Molecular Formula |

C14H16Cl3NO2 |

|---|---|

Molecular Weight |

336.6 g/mol |

IUPAC Name |

3,5-dichloro-N-[(3S)-1-chloro-3-methyl-2-oxopentan-3-yl]-4-methylbenzamide |

InChI |

InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20)/t14-/m0/s1 |

InChI Key |

SOUGWDPPRBKJEX-AWEZNQCLSA-N |

Isomeric SMILES |

CC[C@@](C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl |

Canonical SMILES |

CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl |

Origin of Product |

United States |

Molecular Mechanism of Action of S Zoxamide

Elucidation of Anti-Tubulin Activity in Oomycete Pathogens

The primary mode of action for zoxamide (B129027) is the disruption of the microtubule cytoskeleton. researchgate.netcapes.gov.brplos.org This disruption leads to a cascade of events that ultimately inhibits the growth and proliferation of the pathogen. Zoxamide is classified as a β-tubulin inhibitor, sharing this general mechanism with fungicides like benzimidazoles. researchgate.netnih.govapsnet.org

(S)-Zoxamide acts by directly inhibiting the polymerization of tubulin subunits into microtubules. researchgate.netapsnet.orgapsnet.org Studies on various oomycetes, such as Phytophthora capsici, have demonstrated that zoxamide rapidly destroys the microtubule cytoskeleton. researchgate.netcapes.gov.brmedchemexpress.com Research using isolated bovine tubulin further confirmed that zoxamide inhibits the in vitro assembly of tubulin into functional microtubules. researchgate.netcapes.gov.br This inhibition of polymerization prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. apsnet.org The fungicidal action, therefore, does not typically affect the initial germination of spores but halts the subsequent germ-tube elongation, which is critical for host tissue penetration. apsnet.org

A direct consequence of inhibiting microtubule polymerization is the arrest of mitosis. researchgate.netmendeley.comapsnet.org By preventing the formation and function of the mitotic spindle, this compound effectively blocks nuclear division in the pathogen. researchgate.netresearchgate.netcapes.gov.brregulations.gov This leads to a mitotic arrest, where the cell is unable to complete its division cycle, ultimately resulting in cell death. researchgate.netmendeley.com This mechanism has been observed in the germlings of Phytophthora capsici, where zoxamide rapidly halts nuclear division. researchgate.netcapes.gov.brmedchemexpress.com

Table 1: Summary of this compound's Anti-Tubulin Effects in Oomycetes

| Effect | Description | Primary Consequence | References |

|---|---|---|---|

| Inhibition of Microtubule Polymerization | Prevents the assembly of α- and β-tubulin subunits into microtubules. | Destruction of the microtubule cytoskeleton. | researchgate.netcapes.gov.brapsnet.orgapsnet.org |

| Disruption of Nuclear Division | Halts the cell cycle at mitosis due to the lack of a functional mitotic spindle. | Mitotic arrest and inhibition of cell proliferation. | researchgate.netresearchgate.netmendeley.comcapes.gov.br |

Characterization of Specific Binding Sites on β-Tubulin

The specificity of this compound's action is rooted in its precise interaction with its molecular target, the β-tubulin protein. researchgate.netplos.org Unlike many other fungicides, its binding involves a unique covalent interaction at a specific site.

Research has unequivocally shown that this compound binds covalently to its target. researchgate.netcapes.gov.brcogershop.com Studies using the tritiated active enantiomer, ³H-(S)-RH-7281 (zoxamide), revealed a highly specific and saturable covalent binding to the β-subunit of tubulin in Phytophthora capsici. researchgate.netcapes.gov.br This covalent linkage was also demonstrated with isolated bovine β-tubulin. researchgate.netcapes.gov.br Further investigation has identified the specific site of this covalent attachment as the cysteine residue at position 239 (Cys-239) of the β-tubulin protein, located within the colchicine (B1669291) binding domain. nih.govcabidigitallibrary.orgfrontiersin.org The mutation of this cysteine to a serine (C239S) has been shown to confer a high level of resistance to zoxamide in Phytophthora sojae, confirming that Cys-239 is a key target site. researchgate.netnih.govfrontiersin.org

While both zoxamide and benzimidazole (B57391) fungicides target β-tubulin and inhibit microtubule assembly, their binding mechanisms and resistance profiles exhibit crucial differences. researchgate.netresearchgate.netfrac.info Benzimidazoles, such as carbendazim (B180503), bind non-covalently to β-tubulin. acs.org Field resistance to benzimidazoles is common and often linked to point mutations at specific amino acid positions, most notably at codons 198 (e.g., E198A, E198K) and 200 (e.g., F200Y). frac.info

In contrast, zoxamide's fungitoxicity relies on its covalent binding to Cys-239. nih.govcabidigitallibrary.orgfrontiersin.org This difference is significant because many oomycetes, which are naturally insensitive to benzimidazoles, are highly sensitive to zoxamide. researchgate.netfrontiersin.org The low risk of resistance to zoxamide compared to benzimidazoles is attributed to its distinct binding site and covalent mode of action. nih.govfrontiersin.org Interestingly, some cross-resistance patterns have been observed. For instance, in Botrytis cinerea, certain mutations at position 198 can alter sensitivity to both fungicide classes. An E198A mutation can confer sensitivity to zoxamide in benzimidazole-resistant strains (negative cross-resistance), while an E198K mutation can result in resistance to both. frac.infonih.gov This suggests that while the primary binding sites differ, their binding domains may overlap. cabidigitallibrary.org

Table 2: Comparison of Zoxamide and Benzimidazole Binding to β-Tubulin

| Feature | This compound | Benzimidazoles (e.g., Carbendazim) | References |

|---|---|---|---|

| Binding Type | Covalent | Non-covalent | researchgate.netcabidigitallibrary.orgacs.org |

| Primary Binding Residue | Cysteine-239 (Cys-239) | Interacts with multiple residues; no covalent bond. | nih.govcabidigitallibrary.orgfrontiersin.org |

| Key Resistance Mutations | C239S in oomycetes. | E198A/V/K, F200Y in various fungi. | researchgate.netnih.govfrac.info |

| Cross-Resistance | Negative or positive cross-resistance can occur depending on the specific mutation at position 198. | Resistance generally applies to the whole chemical class. | cabidigitallibrary.orgfrac.infonih.gov |

| Activity against Oomycetes | High | None | researchgate.netresearchgate.netfrac.info |

Molecular Interactions and Conformational Dynamics at the Target Site

Molecular docking and modeling studies have provided deeper insights into the precise interactions between this compound and the β-tubulin binding pocket. These studies highlight the importance of specific amino acid residues beyond the covalent attachment site in stabilizing the fungicide-protein complex.

The binding of zoxamide occurs within the colchicine binding domain of β-tubulin. cabidigitallibrary.org The covalent bond to Cys-239 is the anchoring interaction. cabidigitallibrary.org However, the stability and affinity of the binding are influenced by a network of other interactions. In Botrytis cinerea, molecular dynamics simulations suggest that the (R)-enantiomer of zoxamide can form an intramolecular hydrogen bond with Cys-239. acs.org Other key interactions include hydrogen bonds with the main chain carbonyl of Valine-236 (V236) or the side chain of Serine-314 (S314). acs.org

Mutational analyses in fungi like Aspergillus nidulans and Botrytis cinerea have further mapped the binding pocket. Residues such as Isoleucine-236 (I236), Threonine-238 (T238), Leucine-240 (L240), and Methionine-316 (M316) are located near Cys-239 and mutations in these residues can affect zoxamide sensitivity, likely by influencing the covalent binding. cabidigitallibrary.org

Furthermore, interactions with residues commonly associated with benzimidazole resistance, such as Glutamic acid-198 (E198) and Phenylalanine-200 (F200), also play a role. nih.govresearchgate.net While zoxamide may not interact directly with E198 in the same way carbendazim does, a mutation like E198K can change the conformation of the binding pocket, thereby affecting zoxamide binding. nih.govresearchgate.net A mutation at Methionine-233 (M233I) in B. cinerea was found to cause resistance to zoxamide by resulting in the loss of a hydrogen bond between the fungicide and F200, without affecting carbendazim binding. nih.govresearchgate.netresearchgate.net These findings illustrate a complex interplay of forces, including hydrogen bonds and van der Waals interactions, that define the binding affinity and specificity of zoxamide. qau.edu.cn

Table 3: Key Amino Acid Residues in the this compound Binding Site on β-Tubulin

| Residue | Position | Role in Interaction | References |

|---|---|---|---|

| Cysteine | 239 | Forms a covalent bond with zoxamide; primary target site. | nih.govcabidigitallibrary.orgfrontiersin.org |

| Phenylalanine | 200 | Forms a hydrogen bond with zoxamide; mutation can lead to resistance. | nih.govresearchgate.net |

| Methionine | 233 | Mutation to Isoleucine (M233I) disrupts H-bond to F200, causing resistance. | nih.govresearchgate.netresearchgate.net |

| Valine | 236 | Main chain carbonyl can form H-bonds with the fungicide. | acs.org |

| Serine | 314 | Side chain can form H-bonds with the fungicide. | acs.org |

| Glutamic Acid | 198 | Mutation can alter binding pocket conformation, affecting sensitivity. | nih.govresearchgate.net |

Computational Modeling Approaches (Molecular Docking, Molecular Dynamics Simulations)

Computational methods have been instrumental in elucidating the molecular interactions between zoxamide and its target, β-tubulin. acs.orgqau.edu.cn Techniques such as homology modeling, molecular docking, and molecular dynamics (MD) simulations have been employed to understand the binding mechanism at an atomic level, particularly in the fungus Botrytis cinerea. qau.edu.cn

Molecular Docking Molecular docking studies have been used to predict the binding pose of zoxamide within the benzimidazole binding site of β-tubulin. acs.orgqau.edu.cn In one study, zoxamide was docked into the binding pocket of B. cinerea β-tubulin (Bcb-tubulin), with the search space centered around key residues Phe200, Met233, and Cys239. qau.edu.cn The results indicated that zoxamide forms a hydrogen bond with the amino acid residue Glu198. qau.edu.cn Additionally, the docking analysis identified numerous residues involved in hydrophobic and polar interactions, highlighting a complex network of forces that stabilize the binding. qau.edu.cn Another study used a covalent molecular docking protocol to determine the most probable binding pose of zoxamide at the benzimidazole binding site, confirming its accommodation within this pocket. acs.org

Molecular Dynamics (MD) Simulations MD simulations provide insights into the dynamic behavior and stability of the zoxamide-tubulin complex over time. acs.orgqau.edu.cn Simulations extending to 100 or 200 nanoseconds have been performed on wild-type and mutant β-tubulin in complex with zoxamide. acs.orgqau.edu.cn These simulations allow for the calculation of binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA). qau.edu.cn

One computational study investigating zoxamide's interaction with B. cinerea β-tubulin calculated the binding free energies for the wild-type protein and two mutant versions known to confer resistance, F200Y and M233I. qau.edu.cn The results showed a significantly lower binding affinity (less negative binding free energy) for the mutant proteins, which aligns with experimental observations of resistance. qau.edu.cn

| System | ΔGbind (MM/PBSA) | ΔGbind (MM/GBSA) |

|---|---|---|

| WT-Zoxamide | -31.13 ± 2.68 | -39.69 ± 2.50 |

| F200Y-Zoxamide | -21.75 ± 4.26 | -31.54 ± 3.44 |

| M233I-Zoxamide | -23.73 ± 3.25 | -33.19 ± 3.01 |

Per-residue energy decomposition analysis identified the specific amino acids that contribute most to the binding affinity. For the wild-type B. cinerea β-tubulin, key interacting residues identified through these simulations include Gln134, Glu198, Phe200, and Met233. qau.edu.cn The mutation at position M233 was suggested to be a unique target site for zoxamide. researchgate.netresearchgate.net

Stereochemical Influence on Binding Affinity

Stereochemistry plays a critical role in the biological activity of zoxamide, although the specific enantiomer with higher activity appears to differ depending on the target organism. researchgate.netresearchgate.net

Early research on the Oomycete Phytophthora capsici identified the (S)-enantiomer as the biologically active form. researchgate.netresearchgate.net Studies using the tritiated (S)-enantiomer demonstrated its specific and covalent binding to β-tubulin. researchgate.netresearchgate.net The ability of zoxamide analogs to inhibit the binding of ³H-(S)-zoxamide correlated well with their fungicidal activity. researchgate.netresearchgate.net

In contrast, more recent computational studies on the ascomycete fungus Botrytis cinerea suggest that the (R)-enantiomer has a more stable and favorable interaction profile with the β-tubulin binding site. acs.orgnih.gov Molecular dynamics simulations showed that (R)-zoxamide exhibited lower mobility and a more stable Root Mean Square Deviation (RMSD) compared to this compound over the simulation time. acs.org The (S)-enantiomer showed a significant change from its initial docked pose, while the (R)-enantiomer remained more stable. acs.org

| Enantiomer | RMSD | Key Interactions |

|---|---|---|

| (R)-Zoxamide | ~0.3 nm | Hydrophobic interactions with F200, V236; H-bond with V236 main chain. |

| This compound | >0.4 nm (unstable) | Displacement from initial pose resulted in loss of H-bond with V236. |

Analysis of the interactions during these simulations revealed that (R)-zoxamide maintained several hydrophobic interactions deep within the binding site with residues like F200 and V236. acs.org Conversely, this compound was displaced from its initial position, leading to the loss of a key hydrogen bond interaction with the main chain of V236. acs.org

Furthermore, molecular docking simulations aimed at clarifying the stereoselective bioactivity against several pathogens, including Phytophthora capsici, indicated that the difference in antifungal activity between the enantiomers arose from a difference in Van der Waals forces with the target receptor. researchgate.net These studies consistently found the order of bioactivity to be R-zoxamide > Rac-zoxamide > S-zoxamide, with the R-enantiomer showing significantly higher activity. researchgate.net This suggests that while this compound is the covalently binding enantiomer in P. capsici, the (R)-enantiomer may achieve a more favorable binding orientation and affinity in other species like B. cinerea, as supported by computational models. acs.orgresearchgate.netnih.gov

Fungicide Resistance Mechanisms and Management Strategies

Genetic Basis of (S)-Zoxamide Resistance in Fungal Pathogens

Resistance to this compound in fungal populations can arise from both alterations in the target protein and mechanisms unrelated to the direct target site.

The primary mechanism of resistance to microtubule-targeting fungicides, including this compound, involves specific point mutations in the β-tubulin gene (TUB2). These mutations alter the fungicide's binding site, reducing its efficacy. Several key mutations have been identified in various fungal pathogens.

In the grey mould fungus, Botrytis cinerea, a range of mutations in the β-tubulin gene have been associated with varying levels of resistance to this compound and other fungicides. apsnet.orgresearchgate.net The mutation E198K (a change from glutamic acid to lysine (B10760008) at codon 198) has been found in isolates resistant to both this compound and carbendazim (B180503). apsnet.orgnih.gov Another mutation, M233I (methionine to isoleucine at codon 233), was identified in this compound-resistant B. cinerea isolates that remained sensitive to carbendazim, suggesting M233 is a unique target site for this compound. nih.gov Molecular docking studies indicated that the M233I mutation leads to the loss of a hydrogen bond between this compound and the F200 residue. nih.gov

A novel mutation, T351I (threonine to isoleucine at codon 351), has been identified in B. cinerea isolates from tomato and strawberry. apsnet.orgresearchgate.netapsnet.org This mutation was consistently found in isolates that also carried the E198K substitution, and these isolates exhibited resistance to this compound. apsnet.orgresearchgate.netapsnet.org Conversely, the E198A mutation (glutamic acid to alanine) confers high resistance to benzimidazoles but can lead to increased sensitivity (hypersensitivity) to this compound. nih.govacs.orgresearchgate.net The F200Y mutation (phenylalanine to tyrosine) is primarily associated with moderate resistance to benzimidazoles, and its direct role in this compound resistance is less clear, though computational analysis suggests it may alter β-tubulin stability rather than ligand affinity. researchgate.netacs.orgresearchgate.net

In oomycete pathogens, different mutations are responsible for resistance. In Phytophthora sojae, the causal agent of soybean root and stem rot, laboratory-generated mutants with high levels of resistance to this compound all contained a C239S mutation (cysteine to serine) in the β-tubulin gene. frontiersin.orgnih.gov This mutation was later confirmed to confer resistance through back-transformation experiments. frontiersin.org Similarly, in Plasmopara viticola, the downy mildew pathogen of grapevine, resistance has been linked to polymorphisms at codon 239 of the β-tubulin gene, with C239S and C239G mutations being identified in resistant isolates from Italian vineyards. unimi.itnih.govresearchgate.net

| Mutation | Amino Acid Change | Pathogen | Effect on this compound Sensitivity | Reference |

|---|---|---|---|---|

| E198A | Glutamic Acid → Alanine | Botrytis cinerea | Increased Sensitivity (Hypersensitivity) | nih.govacs.orgresearchgate.net |

| E198K | Glutamic Acid → Lysine | Botrytis cinerea | Resistance | apsnet.orgnih.govresearchgate.net |

| M233I | Methionine → Isoleucine | Botrytis cinerea | Resistance | nih.gov |

| T351I | Threonine → Isoleucine | Botrytis cinerea | Resistance (in combination with E198K) | apsnet.orgresearchgate.netapsnet.org |

| F200Y | Phenylalanine → Tyrosine | Botrytis cinerea | No significant change in affinity; may alter protein stability | researchgate.netacs.org |

| C239S/G | Cysteine → Serine/Glycine (B1666218) | Plasmopara viticola | Resistance | unimi.itnih.govresearchgate.net |

| C239S | Cysteine → Serine | Phytophthora sojae | Resistance | frontiersin.orgnih.gov |

While target-site mutations are a common cause of resistance, non-target-site resistance (NTSR) mechanisms also play a role. These mechanisms are not based on alterations of the fungicide's direct molecular target. nih.govresearchgate.net NTSR can involve reduced fungicide uptake, increased efflux (pumping the fungicide out of the cell), metabolic detoxification, or sequestration of the compound. nih.govnih.gov

A notable example of NTSR to this compound has been characterized in the oomycete Phytophthora capsici. plos.org In this pathogen, resistance was found in isolates that had no mutations in the β-tubulin gene and expressed it at the same level as sensitive isolates. plos.org Genetic analysis of sexual progeny revealed that this resistance is controlled by at least two recessive nuclear genes. plos.org This implies that resistance occurs when at least one of these gene pairs is homozygous. plos.org The absence of cross-resistance to other fungicides in these isolates suggests that the mechanism is specific and not due to general multi-drug resistance transporters like ABC or MFS transporters. plos.org Proteomic analysis in Phytophthora cactorum suggested that the up-regulation of detoxification enzymes and proteins related to energy generation could be a protective mechanism against this compound. nih.gov

Cross-Resistance Patterns with Other Microtubule-Targeting Fungicides

Cross-resistance occurs when a mutation conferring resistance to one fungicide also confers resistance to another, typically one with a similar mode of action. Conversely, negative cross-resistance is when resistance to one compound results in hypersensitivity to another. frac.info The patterns of cross-resistance between this compound and other tubulin-binding fungicides are complex and largely dictated by the specific β-tubulin mutation. frac.inforesearchgate.net

Benzimidazoles, such as carbendazim, are a major class of fungicides that also target β-tubulin. frac.infofrac.info The relationship between this compound and benzimidazole (B57391) resistance is highly dependent on the mutation at codon 198 of the β-tubulin gene. nih.govfrac.info

Positive Cross-Resistance: The E198K mutation in B. cinerea confers resistance to both carbendazim and this compound. apsnet.orgnih.gov Field studies have confirmed that isolates resistant to this compound are often also resistant to carbendazim, particularly those carrying the E198K mutation. apsnet.orgresearchgate.netd-nb.info

Negative Cross-Resistance: The E198A mutation results in high-level resistance to carbendazim but leads to hypersensitivity to this compound. acs.orgresearchgate.netfrac.info This phenomenon means that isolates resistant to benzimidazoles due to the E198A mutation are more effectively controlled by this compound than wild-type isolates.

N-phenylcarbamates, like diethofencarb (B33107), represent another class of microtubule inhibitors. frac.info They are known for their negative cross-resistance relationship with benzimidazoles, making them effective against benzimidazole-resistant strains. frac.inforesearchgate.net The interaction with this compound follows similar mutation-dependent patterns.

Isolates with the E198A mutation, which are resistant to carbendazim, show increased sensitivity to both diethofencarb and this compound. acs.orgresearchgate.net

The E198K mutation, however, can lead to resistance to all three classes of fungicides: benzimidazoles, N-phenylcarbamates, and benzamides like this compound. acs.orgresearchgate.net

Wild-type isolates that are sensitive to benzimidazoles are typically insensitive to diethofencarb. acs.orgfrac.info

| Mutation | This compound | Carbendazim (Benzimidazole) | Diethofencarb (N-Phenylcarbamate) | Reference |

|---|---|---|---|---|

| Wild Type | Sensitive | Sensitive | Insensitive | acs.orgfrac.info |

| E198A | Hypersensitive | Resistant | Sensitive | acs.orgresearchgate.netfrac.info |

| E198K | Resistant | Resistant | Resistant | acs.orgresearchgate.net |

| M233I | Resistant | Sensitive | Not Reported | nih.gov |

Molecular Epidemiology and Fitness Costs of Resistant Isolates

The prevalence and persistence of resistant fungal populations in the field are influenced by molecular epidemiology and the biological fitness of resistant isolates. Fitness costs are deleterious effects on survival and reproduction (e.g., reduced mycelial growth, sporulation, or virulence) associated with a resistance mutation in the absence of the fungicide. wur.nl

Monitoring studies have provided insight into the frequency of this compound resistance. In a survey of B. cinerea from strawberry fields in Hubei, China, only 3% of isolates were found to be resistant to this compound. researchgate.netd-nb.info Similarly, a six-year study in Italian vineyards found that while resistant individuals of P. viticola were detected, they were generally at a low frequency (<12%), with resistance being more common in vineyards with more than four this compound applications per season. unimi.itnih.govresearchgate.net This suggests that under moderate selection pressure, the risk of resistance development is relatively low. nih.govresearchgate.net

Crucially, many studies have found no significant fitness penalty associated with this compound resistance. In B. cinerea isolates from tomato and strawberry, no significant differences in mycelial growth, osmotic sensitivity, or virulence were observed between this compound-sensitive and resistant isolates. apsnet.orgresearchgate.net Likewise, laboratory-generated this compound-resistant mutants of P. sojae (with the C239S mutation) showed no apparent fitness cost in terms of growth rate, sporulation, germination, or pathogenicity. frontiersin.orgnih.govfrontiersin.org The absence of a fitness cost is a significant concern for resistance management, as it means resistant strains can persist and compete effectively with sensitive strains in the population even when the fungicide is not used. apsnet.orgfrontiersin.org

However, there are exceptions. A study on B. cinerea isolates with the M233I mutation, which were generated in the lab, did report a fitness penalty in mycelial growth rate, sporulation, virulence, and sclerotium production. nih.govresearchgate.net This suggests that the fitness impact can be specific to the particular mutation conferring resistance. nih.gov

Distribution and Frequency of Resistant Phenotypes

The development of resistance to this compound in pathogenic fungi is a growing concern, though the frequency and distribution of resistant phenotypes vary significantly among different pathogen species and geographical locations. The risk of resistance development is generally considered low to medium. frontiersin.org

In a study on Botrytis cinerea isolates from tomato greenhouses in Hubei Province, China, approximately 14% of the 192 isolates were found to be resistant to zoxamide (B129027). apsnet.org The frequency of resistance was particularly high in Jingmen, where 68% of isolates showed resistance. apsnet.org Conversely, no resistant isolates were detected in Jingzhou and Shiyan. apsnet.org The mean EC50 values for sensitive and resistant isolates were 0.22 mg/ml and 5.32 mg/ml, respectively. apsnet.org Another study on B. cinerea from strawberry greenhouses in the same province found a lower frequency of resistance, with only 3% of 198 isolates being resistant to zoxamide. researchgate.net

For the oomycete Plasmopara viticola, the causal agent of downy mildew in grapevines, a six-year study (2017-2022) in North-eastern Italy analyzed 126 populations from 57 vineyards. nih.govunimi.it The results showed that 90% of the samples were fully sensitive to zoxamide. nih.govunimi.it Resistant individuals, capable of germinating at a high concentration of zoxamide (100 mg/L), were detected at a low frequency (<12%) in 13 samples. nih.govunimi.it Only two samples exhibited a high frequency of resistant individuals (24-33%). nih.govunimi.it Resistance was primarily observed in vineyards where zoxamide was applied more than four times per season. nih.govunimi.it

In the case of Phytophthora capsici, a destructive pathogen of various vegetable crops, a study of 158 isolates from China found all to be sensitive to zoxamide, with EC50 values ranging from 0.023 to 0.383 µg/ml. apsnet.org While no field resistance has been reported for P. capsici, laboratory studies have successfully induced zoxamide-resistant mutants. apsnet.org The frequency of resistance selection through UV irradiation or adaptation on zoxamide-amended plates was low, averaging 1.8 × 10–7. apsnet.org

The Fungicide Resistance Action Committee (FRAC) reports that for Plasmopara viticola, there have been single cases of target site mutations reported. frac.info However, for other pathogens such as Phytophthora infestans, Mycosphaerella fijiensis, Bremia lactucae, Pseudoperonospora sp., and Peronospora sp., no mutations or changes in sensitivity have been detected. frac.info

Table 1: Distribution and Frequency of this compound Resistant Phenotypes

Impact on Pathogen Virulence and Sporulation

The development of resistance to this compound does not consistently lead to a fitness penalty in terms of pathogen virulence and sporulation. The impact appears to be species-specific.

In studies on Botrytis cinerea, no significant difference in virulence or sporulation was observed between zoxamide-sensitive (ZoxS) and zoxamide-resistant (ZoxR) isolates. apsnet.org This suggests that the acquisition of zoxamide resistance in B. cinerea does not impose a fitness cost on these life cycle parameters.

Similarly, for Phytophthora sojae, laboratory-generated zoxamide-resistant mutants showed no apparent fitness penalty in terms of growth rate, sporulation, germination, and pathogenicity when compared to the sensitive parental isolates. nih.gov

In contrast, research on Phytophthora capsici has shown that while laboratory-induced zoxamide-resistant mutants maintained high levels of resistance, they exhibited almost equal fitness to their wild-type parents in mycelial growth, sporulation, and virulence. apsnet.org This indicates a lack of a significant fitness penalty associated with zoxamide resistance in this pathogen under the tested conditions. apsnet.org

However, another study on B. cinerea found that two stable zoxamide-resistant isolates (ZoxRCarS) did show a fitness penalty in mycelial growth rate, sporulation, virulence, and sclerotium production. researchgate.net This discrepancy highlights the potential for variability in fitness impacts even within the same pathogen species, possibly due to different resistance mechanisms or genetic backgrounds of the isolates.

Table 2: Impact of this compound Resistance on Pathogen Fitness

Stereoselective Synthesis and Derivatives of S Zoxamide

Methodologies for Asymmetric Synthesis of (S)-Zoxamide and Analogues

The development of enantiomerically pure pharmaceuticals and agrochemicals is a crucial goal in modern chemistry to enhance efficacy and reduce potential off-target effects. nih.govmichberk.com Asymmetric synthesis, which favors the production of one stereoisomer over others, is the key strategy to achieve this. nih.gov The synthesis of this compound and its analogues relies on establishing a specific stereocenter in the α-amino ketone moiety. nih.govorganic-chemistry.org General approaches to achieve this include the use of chiral auxiliaries, chiral catalysts, or resolving a racemic mixture. nih.gov

The core of the asymmetric synthesis of zoxamide (B129027) analogues is the creation of the chiral α-amino ketone precursor. nih.govorganic-chemistry.orgrsc.org This can be achieved through various modern synthetic methods, including asymmetric electrophilic amination of ketones, catalytic transfer hydrogenation of α-keto ketimines, and palladium-catalyzed arylation of α-keto imines. nih.govorganic-chemistry.orgrsc.org

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This is a robust and widely used strategy in asymmetric synthesis. nih.govnih.gov

Common chiral auxiliaries used for the asymmetric synthesis of α-amino acids and related structures include Evans' oxazolidinones, pseudoephedrine, and sulfur-based auxiliaries like 1,3-thiazolidine-2-thiones. wikipedia.orgscielo.org.mx For instance, the alkylation of a glycine (B1666218) enolate attached to a pseudoephedrine auxiliary allows for the diastereoselective introduction of an alkyl group, which after cleavage of the auxiliary, yields an enantiomerically enriched α-amino acid. wikipedia.org

A prominent example is the use of Evans' oxazolidinone auxiliaries. An N-acylated oxazolidinone can be converted into its enolate, which then reacts diastereoselectively with an electrophile. Subsequent hydrolysis removes the auxiliary to provide the chiral carboxylic acid derivative. wikipedia.org A similar strategy can be envisioned for the synthesis of the α-amino ketone precursor of this compound. A cysteine-derived oxazolidinone that serves as both a chiral imide auxiliary and an acyl transfer agent has been developed, which can be used to synthesize chiral α-amino ketones. nih.gov

| Chiral Auxiliary Type | General Application | Relevance to this compound Synthesis |

| Oxazolidinones (Evans) | Asymmetric alkylations and aldol (B89426) reactions to create chiral carbonyl compounds. wikipedia.org | Synthesis of the chiral α-amino ketone precursor. nih.gov |

| Pseudoephedrine | Asymmetric alkylation of amide enolates to produce chiral carboxylic acids and derivatives. wikipedia.org | Can be adapted for the synthesis of the chiral amine portion of the molecule. |

| Sulfur-based Auxiliaries | Effective in aldol reactions, particularly for N-acetyl derivatives. scielo.org.mx | Potentially applicable for the stereoselective formation of the C-C bond in the zoxamide backbone. |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Used with nickel (II) for the deracemization of α-amino acids. tcichemicals.com | Could be used to resolve a racemic mixture of the amino ketone precursor. |

Catalytic asymmetric synthesis is a highly efficient method that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.govacademie-sciences.fr This approach is central to modern green chemistry and industrial synthesis. nih.govfrontiersin.org Methodologies include transition-metal catalysis, organocatalysis, and biocatalysis. nih.govfrontiersin.org

For the synthesis of the chiral α-amino ketone core of zoxamide, several catalytic methods have been developed.

Brønsted Acid Catalysis : Chiral phosphoric acids have been used to catalyze the highly efficient, regioselective, and enantioselective transfer hydrogenation of α-keto ketimines, yielding a range of chiral α-amino ketones with high enantioselectivity (up to 98% ee). organic-chemistry.orgrsc.org

Palladium Catalysis : Chiral palladium complexes can catalyze the asymmetric arylation of in-situ generated α-keto imines with arylboronic acids, providing a direct route to acyclic α-amino ketones. nih.govrsc.orgnih.gov Dicationic (S)-BINAP-Pd catalysts have also been used in [2+2] cycloadditions to create novel chiral building blocks. organic-chemistry.org

Organocatalysis : Bifunctional organocatalysts, which contain both a Lewis basic site (e.g., an amine) and a Brønsted acidic site (e.g., a urea (B33335) or thiourea), can be used for the enantioselective synthesis of axially chiral benzamides. nih.govd-nb.info While this applies to a different type of chirality within benzamides, it highlights the versatility of organocatalysis in this chemical space.

Synthetic Pathways for Related Benzamide (B126) Fungicides

The synthesis of benzamide fungicides generally involves the coupling of a substituted benzoic acid derivative with an appropriate amine. The key challenge often lies in the synthesis of the specific amine precursor and the final amide bond formation.

A general route for producing benzamides involves the reaction of a substituted benzoyl chloride with the desired amine in the presence of a base. For zoxamide itself, this involves reacting 3,5-dichloro-4-methylbenzoyl chloride with 3-amino-1-chloro-3-methyl-2-pentanone hydrochloride. nih.gov

The development of novel benzamide fungicides often employs strategies like "scaffold hopping" or bioisosteric replacement to create new active compounds. For example:

Pyrazol-5-yl-benzamides : A series of these derivatives were synthesized by connecting a benzamide and a pyrazole (B372694) ring through an imine bond, starting from substituted ethyl acetates and methylhydrazine. sioc-journal.cnnwsuaf.edu.cn

Pyridine-linked 1,2,4-Oxadiazoles : Novel benzamides have been created by replacing a trifluoromethyl group with a pyridine (B92270) ring and using an oxadiazole as a bioisostere for the amide group. The synthesis involved esterification, cyanation, cyclization, and aminolysis reactions. nih.govmdpi.com

1,2,4-Triazole Benzamides : These have been synthesized from substituted benzoic acids, which are converted to acyl chlorides and then reacted with substituted anilines containing a triazole moiety. sioc-journal.cn

These synthetic strategies demonstrate the modular nature of benzamide fungicide development, allowing for the exploration of diverse chemical space around a core pharmacophore.

Structure-Activity Relationship Studies in Synthesized Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of fungicides. For benzamide fungicides that target tubulin, these studies focus on how modifications to the benzamide ring and the side chain affect binding affinity and fungicidal activity. researchgate.netevitachem.comnih.gov

For chiral pesticides like zoxamide, the three-dimensional arrangement of atoms is critical for biological activity. michberk.com It is common for one enantiomer to be significantly more active than the other. researchgate.netmichberk.com

In the case of zoxamide, the fungicidal activity resides almost exclusively in the (R)-enantiomer. Studies have shown that the bioactivity follows the order: (R)-zoxamide > Rac-zoxamide > this compound. researchgate.netnih.gov The difference in efficacy between the two enantiomers can be dramatic, with the (R)-enantiomer being 9.9 to 140 times more active against various oomycete pathogens, including Phytophthora capsici and Botrytis cinerea. researchgate.netnih.gov

Molecular docking simulations have provided insight into this stereoselectivity, suggesting that the difference in activity arises from a better fit of the (R)-enantiomer in the binding pocket of β-tubulin, leading to more favorable van der Waals interactions. researchgate.netnih.gov This pronounced difference underscores the importance of producing zoxamide as a single enantiomer to maximize efficacy and reduce the environmental load of the less active isomer. researchgate.net

A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. nih.govacs.org For benzamide fungicides like zoxamide that inhibit tubulin polymerization, the pharmacophore defines the key features required for binding to the colchicine (B1669291) site on the β-tubulin subunit. researchgate.netnih.govresearchgate.net

Key pharmacophoric elements for tubulin inhibitors often include:

Hydrogen Bond Acceptors/Donors : These are crucial for anchoring the molecule within the binding site. nih.govacs.org

Aromatic/Hydrophobic Regions : These engage in van der Waals and hydrophobic interactions with amino acid residues in the binding pocket. nih.govscienceopen.com

For zoxamide and its analogues, the essential pharmacophoric elements include:

The Substituted Benzamide Core : The 3,5-dichloro-4-methylbenzamide moiety is a critical component that interacts with the tubulin protein. nih.govresearchgate.net The amide bond itself is a key structural feature. researchgate.net

The α-Amino Ketone Side Chain : The stereocenter at the α-carbon is crucial for orienting the molecule correctly in the binding site. The ethyl and methyl groups at this position contribute to the specific hydrophobic interactions. researchgate.netresearchgate.net

Molecular modeling studies have helped to refine the understanding of these interactions, identifying specific amino acid residues within the β-tubulin binding site that are critical for the binding of benzamide fungicides. researchgate.netapsnet.org This knowledge guides the rational design of new, more potent analogues. nih.gov

Environmental Fate and Biotransformation of S Zoxamide

Degradation Pathways in Environmental Compartments

The breakdown of (S)-zoxamide in the environment occurs through several chemical and biological processes. These pathways determine the compound's persistence and the nature of the residues formed.

Hydrolytic Degradation under Varying pH Conditions

Hydrolysis is a significant pathway for zoxamide (B129027) degradation, with its rate being highly dependent on the pH of the surrounding medium. regulations.govepa.gov The process is notably faster under alkaline conditions. lac-bac.gc.ca Studies have shown that zoxamide is susceptible to hydrolysis across a range of pH values, with half-lives varying from approximately one week to over two weeks at 25°C. regulations.govnih.gov The degradation is quickest at pH 9. regulations.govepa.gov

Major degradation products resulting from hydrolysis have been identified and quantified. regulations.gov These include RH-150721 (benzoic acid, 3,5-dichloro-4-methyl, 3-amino-3-methyl-2-oxopentyl ester), RH-24549 (benzoic acid, 3,5-dichloro-4-methyl), RH-141288 (benzamide, 3,5-dichloro-N-(1-ethyl-3-hydroxy-1-methyl-2-oxopropyl)-4-methyl), and RH-129151 (4H-1,3-Oxazin-5(6H)-one, 2-(3,5-dichloro-4-methylphenyl)-4-ethyl-4-methyl). regulations.gov

Table 1: Hydrolytic Degradation of Zoxamide at 25°C

pH Half-Life (DT50) in Days Reference 4 15.5 [1, 3] 7 15.7 - 16.0 [1, 3] 9 8.1 lac-bac.gc.ca

Photodegradation Kinetics in Aqueous Systems

Photodegradation in water is another key route of dissipation for zoxamide. regulations.govepa.gov The half-life of zoxamide due to photolysis in a pH 4 aqueous buffer solution has been reported to be 14 days. regulations.govepa.gov However, the rate of photodegradation can be significantly accelerated in the presence of a photocatalyst like titanium dioxide (TiO2) under UV irradiation, with half-lives decreasing to a matter of hours. jwent.netjwent.netresearchgate.net

The kinetics of photodegradation are also influenced by the solvent system and pH. In photocatalytic studies, degradation was fastest at pH 9. jwent.netjwent.net A primary photoproduct identified from these processes is 3,5-dichloro-4-methyl benzoic acid. jwent.netresearchgate.netcivilica.com Other transformation products identified in water include RH-150721, RH-24549, and RH-139432. lac-bac.gc.ca In contrast to its behavior in water, photodegradation on soil surfaces does not appear to be a major dissipation pathway. epa.gov

Table 2: Photodegradation of Zoxamide in Aqueous Systems

Condition System Half-Life (DT50) Reference Aqueous Photolysis pH 4 Buffer 14 days [1, 2] Photocatalytic (TiO2) Aqueous Acetonitrile (pH 9) 3.25 hours [10, 12] Photocatalytic (TiO2) Aqueous Acetonitrile (pH 7) 3.30 hours [10, 12] Photocatalytic (TiO2) Aqueous Acetonitrile (pH 3) 3.36 hours [10, 12]

Microbial-Mediated Degradation and Biotransformation Products

Microbial activity is a major contributor to the breakdown of zoxamide in the environment. regulations.govepa.gov In aerobic aquatic systems, zoxamide degrades relatively quickly, with half-lives of 3.6 days in river systems and 7.6 days in pond systems. regulations.gov Studies using specific bacterial strains have demonstrated biotransformation potential, with E. coli degrading 29.8% of the initial amount. researchgate.net The half-life for this microbial degradation varied, with one study reporting 42.5 days for E. coli. researchgate.net

Several biotransformation products from microbial degradation have been identified. These include 2-(3,5-dichloro-4-methylphenyl)-4-ethyl-4-methyl-4H-1,3-oxazin-5(6H)-one, 3,5-dichloro-N-(3-hydroxy-1-ethyl-1-methyl–2-oxopropyl)-4-methylbenzamide, and 3,5-dichloro-4-methylbenzamide. researchgate.net A broader range of metabolites, including RH-127450 and RH-163353, have been identified in various environmental fate studies. regulations.gov

Enantioselective Dissipation and Persistence in Soil and Plant Matrices

As a chiral pesticide, zoxamide exhibits enantioselectivity in its degradation, meaning the two enantiomers, this compound and (R)-zoxamide, can degrade at different rates. researchgate.net This phenomenon has significant implications, as the enantiomers can differ in their biological activity and toxicity. researchgate.net

Preferential Degradation of Enantiomers in Different Environments

In soil under aerobic conditions, the S-(+)-enantiomer of zoxamide degrades preferentially over the R-(-)-enantiomer. researchgate.netnih.govnih.gov This leads to an enrichment of the R-isomer in the soil, which is noteworthy as R-zoxamide has been shown to have greater fungicidal activity and ecotoxicity. researchgate.net However, under anaerobic soil conditions, no significant difference in the degradation rates of the two enantiomers has been observed. researchgate.net

The pattern of enantioselective degradation can vary between different environmental matrices. For instance, in tomato plants, the opposite trend was observed, with (-)-R-zoxamide degrading more rapidly, leading to an enrichment of the (+)-S-isomer. researchgate.net During the fermentation process of wine, R-zoxamide also degraded faster than its S-counterpart. researchgate.net

Table 3: Enantioselective Dissipation of Zoxamide in Soil

Enantiomer Half-Life (DT50) Range in Days Observed Trend Reference R-(-)-zoxamide 10.88 - 17.81 S-(+)-zoxamide dissipates faster in soil [5, 8, 11] S-(+)-zoxamide 8.05 - 14.41 [5, 8, 11]

Factors Influencing Enantioselectivity

Several factors can influence the enantioselective degradation of zoxamide. Differences in soil properties, which affect microbial community composition and enzyme levels, are believed to play a crucial role. ioz.ac.cn The application of agricultural amendments like fertilizers can also impact enantioselectivity. nih.gov

Identification and Characterization of Major Environmental Metabolites

The environmental degradation of this compound results in the formation of several metabolites. The primary routes of dissipation include hydrolysis, photodegradation in water, and microbial-mediated degradation. epa.gov

Chemical Structures of Primary Degradates (e.g., RH-1452, RH-1455)

Under various environmental conditions, this compound degrades into several key metabolites. Among the most frequently identified are RH-1452 and RH-1455. fao.orgfederalregister.gov

RH-1452 (3,5-dichloro-4-hydroxymethylbenzoic acid): This metabolite is formed through the hydrolysis and oxidation of the parent compound. fao.orgregulations.gov In studies on potatoes, RH-1452 was a significant residue component. fao.orgfederalregister.gov

RH-1455 (3,5-dichloro-1,4-benzenedicarboxylic acid): This dicarboxylic acid derivative is another major degradation product found in environmental matrices. fao.orgfederalregister.gov Like RH-1452, it was a notable metabolite in potato studies. fao.org

In addition to these, several other metabolites have been identified in soil and water systems, including:

RH-127450: A dechlorinated product that can be a major metabolite in both aerobic and anaerobic soil conditions. europa.euresearchgate.net

RH-24549: A benzoic acid derivative that is a major metabolite in aerobic and anaerobic soil. europa.euresearchgate.net

RH-163353: An acid metabolite identified in aerobic soil and aquatic systems. fao.orgeuropa.euresearchgate.net

RH-129151: Formed during aerobic soil metabolism and through hydrolysis. fao.orgeuropa.eu

RH-139432: Another metabolite identified in aerobic soil metabolism studies. fao.org

RH-150721: A product of hydrolysis. europa.eu

The following table provides a summary of the primary degradation products of this compound.

Table 1: Primary Degradation Products of this compound

| Metabolite Code | Chemical Name | Formation Pathway | Environment Found |

|---|---|---|---|

| RH-1452 | 3,5-dichloro-4-hydroxymethylbenzoic acid | Hydrolysis, Oxidation | Plants (Potato) |

| RH-1455 | 3,5-dichloro-1,4-benzenedicarboxylic acid | Hydrolysis, Oxidation | Plants (Potato) |

| RH-127450 | Not specified | Dechlorination | Soil (Aerobic & Anaerobic), Water/Sediment |

| RH-24549 | 3,5-dichloro-4-methylbenzoic acid | Hydrolysis, Oxidation | Soil (Aerobic & Anaerobic) |

| RH-163353 | Not specified | Not specified | Soil (Aerobic), Water/Sediment |

| RH-129151 | 2-(3,5-dichloro-4-methylphenyl)-4-ethyl-4-methyl-4H-1,3-oxazin-5(6H)-one | Hydrolysis | Soil (Aerobic) |

| RH-139432 | Not specified | Not specified | Soil (Aerobic), Plants (Grape) |

| RH-150721 | Not specified | Hydrolysis | Water, Plants (Grape) |

Further Biotransformation Pathways of Metabolites

The primary degradates of this compound can undergo further biotransformation, leading to a variety of other compounds. The degradation pathways are complex and involve multiple steps.

In aerobic soil environments, zoxamide degrades rapidly, with significant mineralization to carbon dioxide over time. fao.org The metabolites RH-127450, RH-129151, RH-24549, RH-139432, and RH-163353 are formed and subsequently degrade. fao.org Unextractable residues also increase over time, indicating that the metabolites become incorporated into the soil matrix. fao.org

Under anaerobic conditions, such as in water-sediment systems, zoxamide also degrades, forming metabolites like RH-127450 and RH-24549. europa.eu In one study, RH-127450 reached a maximum concentration and then slowly declined, while RH-24549 concentrations continued to increase over the study period. europa.eu

Bacterial strains have been shown to metabolize zoxamide through various transformations. For instance, Escherichia coli, Streptococcus pyogenes, and Streptococcus pneumoniae can biotransform zoxamide into metabolites such as 2-(3,5-dichloro-4-methylphenyl)-4-ethyl-4-methyl-4H-1,3-oxazin-5(6H)-one, 3,5-dichloro-N-(3-hydroxy-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide, and 3,5-dichloro-4-methylbenzamide. nih.govresearchgate.net

In plant metabolism, particularly in potatoes, zoxamide is metabolized to RH-1455 and RH-1452. fao.org The nature of minor metabolites suggests that dechlorination and hydrolysis or oxidation are key transformation processes. fao.org In grapes, other metabolites such as RH-129151, RH-139432, and RH-141288 have been identified, although at low concentrations. fao.org

The following table lists the compound names mentioned in this article.

Advanced Analytical Methodologies for S Zoxamide and Its Metabolites

Chromatographic Techniques for Separation and Quantitation

Chromatography is the primary approach for separating (S)-zoxamide from complex sample matrices and quantifying it at trace levels. Both gas and liquid chromatography have been successfully employed, each offering distinct advantages.

Gas chromatography has been a well-established technique for the analysis of zoxamide (B129027) residues. The methodology typically involves an extraction of the analyte from the sample matrix using an organic solvent, followed by a clean-up procedure to remove interfering co-extractives. This clean-up may involve liquid-liquid partitioning and solid-phase extraction (SPE) using materials like carbon, alumina, or silica. fao.org

For detection, electron capture detectors (ECD) are commonly used due to their high sensitivity to halogenated compounds like zoxamide. fao.orgepa.govepa.gov Mass selective detectors (MSD) are also employed, particularly for confirmation of the analyte's identity. fao.org GC-based methods have been validated for a variety of matrices, including potatoes, grapes, tomatoes, and cucurbits. fao.orgfao.org The limit of quantification (LOQ) for these methods is typically in the low microgram-per-kilogram range, often around 0.01 to 0.02 mg/kg, demonstrating their suitability for residue monitoring. fao.org In some methods, derivatization using agents like diazomethane is necessary, especially for certain metabolites, before analysis by GC/ECD or GC/MSD. fao.org

Table 1: Performance of GC-Based Analytical Methods for Zoxamide

| Detector | Limit of Quantitation (LOQ) | Matrix | Reference |

|---|---|---|---|

| GC/ECD | 0.05 µg/L | Water | epa.govepa.gov |

| GC/ECD or GC/MSD | 0.02 mg/kg | Potato | fao.org |

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a powerful and preferred technique for the analysis of zoxamide and its metabolites. mdpi.com This method offers high selectivity, sensitivity, and speed, making it ideal for complex matrices and trace-level detection. nih.gov UHPLC systems utilize columns with smaller particle sizes, leading to higher resolution and faster analysis times compared to conventional HPLC. mdpi.com

A key advantage of UHPLC-MS/MS is its ability to analyze a wide range of compounds, including polar and non-polar analytes, often without the need for derivatization. mdpi.comnih.gov This is particularly beneficial for the simultaneous analysis of the parent zoxamide and its more polar acid metabolites, such as 3,5-dichloro-1,4-benzenedicarboxylic acid (DCBC) and 3,5-dichloro-4-hydroxymethylbenzoic acid (DCHB). nih.gov Methods have been developed for various challenging matrices, including dried ginseng root, where a miniaturized method successfully recovered the parent compound and its acid metabolites with recoveries ranging from 86% to 107% and relative standard deviations (RSD) below 20%. nih.gov

The sample preparation for UHPLC-MS/MS often involves modern techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which simplifies the extraction and clean-up process. researchgate.net The high selectivity of tandem mass spectrometry, operating in multiple reaction monitoring (MRM) mode, minimizes matrix interference and allows for accurate quantification at very low levels. mdpi.com

Table 2: UHPLC-MS/MS Method Validation for Zoxamide and its Metabolites in Ginseng Root

| Analyte | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) |

|---|---|---|---|

| Zoxamide | 0.02 (LOQ) | 95 | <15 |

| Zoxamide | 0.2 | 101 | <10 |

| DCBC | 0.2 (LOQ) | 86 | <20 |

| DCBC | 6.0 | 92 | <10 |

| DCHB | 0.2 (LOQ) | 90 | <20 |

| DCHB | 6.0 | 94 | <10 |

Data derived from a study on miniaturized residue method development. nih.gov

Chiral Separation Techniques for Enantiomeric Analysis

Since zoxamide is a chiral molecule, with the fungicidal activity primarily attributed to the R-enantiomer, methods to separate and quantify the individual enantiomers are essential for a comprehensive understanding of its environmental fate and toxicological profile. nih.gov Chiral chromatography is the key technology for achieving this enantioseparation.

Chiral HPLC is a fundamental technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are commonly used for this purpose. An enantioseparation method for zoxamide has been successfully developed using a Chiral NQ(2)-RH column with HPLC, allowing for the quantification of its enantiomers in soil. researchgate.net This technique is crucial for studying the enantioselective degradation of zoxamide in various environmental compartments. researchgate.net

Combining the high separation efficiency of UHPLC with the sensitivity and selectivity of tandem mass spectrometry provides a state-of-the-art method for chiral analysis. nih.govresearchgate.net Chiral UHPLC-MS/MS methods have been developed to separate and detect zoxamide enantiomers in a range of matrices including vegetables, fruits, and soil. researchgate.netnih.gov

One such method employed a Lux Amylose-2 chiral column with an isocratic mobile phase of acetonitrile and water. researchgate.netnih.gov This setup achieved baseline separation of the R- and S-enantiomers, allowing for their individual quantification. nih.gov The method was validated across multiple matrices, demonstrating excellent performance with average recoveries between 89.7% and 117.4% and relative standard deviations below 10.9% for both enantiomers at various spiking levels. researchgate.netnih.gov Such methods are instrumental in investigating the enantioselective dissipation of zoxamide, where one enantiomer may degrade faster than the other in specific environments. nih.govnih.gov For instance, studies have shown that (-)-R-zoxamide degrades preferentially in tomato, while (+)-S-zoxamide degrades faster in pepper and grape. nih.gov

Table 3: Chiral UHPLC-MS/MS Method Validation for Zoxamide Enantiomers

| Matrix | Spiking Level (µg/kg) | Average Recovery Range (%) | RSD Range (%) |

|---|---|---|---|

| Tomato | 0.5 - 250 | 89.7 - 117.4 | < 10.9 |

| Pepper | 0.5 - 250 | 89.7 - 117.4 | < 10.9 |

| Grape | 0.5 - 250 | 89.7 - 117.4 | < 10.9 |

| Cucumber | 0.5 - 250 | 89.7 - 117.4 | < 10.9 |

Validation data for both R- and S-zoxamide enantiomers. researchgate.netnih.gov

Development and Validation of Residue Analytical Methods in Complex Matrices

The development of robust and reliable analytical methods for zoxamide residues in complex matrices like crops, processed food, and soil is a prerequisite for generating high-quality data for risk assessment and regulatory purposes. fao.orgfao.org The process involves several critical steps, from sample extraction and clean-up to instrumental analysis and method validation. epa.gov

The choice of extraction solvent and clean-up procedure is highly dependent on the matrix. For instance, methods for potatoes and their processed commodities have been designed to determine not only the parent zoxamide but also its key metabolites, RH-1452 and RH-1455. fao.org These methods often involve extraction with organic solvents, followed by liquid-liquid partitioning and solid-phase extraction clean-up. fao.org

Method validation is performed to ensure that the analytical method is fit for its intended purpose. epa.gov This involves evaluating several performance characteristics, including:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. researchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies on spiked samples. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD). researchgate.net

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. epa.gov

Analytical methods for zoxamide have been successfully developed and validated for a wide array of matrices, including cucurbits, grapes, tomatoes, potatoes, and their processed products, as well as environmental samples like soil. fao.orgfao.orgnih.gov These validated methods are essential for monitoring residue levels in agricultural commodities and ensuring they comply with established maximum residue limits (MRLs).

Computational and Theoretical Studies on S Zoxamide

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. jocpr.comwikipedia.org These models are powerful predictive tools in the design and optimization of new fungicides. medcraveonline.comnih.gov By analyzing a set of known molecules, QSAR models can identify key structural features or physicochemical properties—known as molecular descriptors—that govern a compound's efficacy. nih.govresearchgate.net The resulting mathematical equation can then be used to predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. medcraveonline.comnih.gov

The foundation of QSAR lies in correlating molecular descriptors with biological activity. wikipedia.orgresearchgate.net Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. researchgate.net For a fungicide like (S)-zoxamide, these can include:

Topological descriptors: Which describe the connectivity of atoms.

Physicochemical descriptors: Such as hydrophobicity (LogP), molar refractivity, and aqueous solubility. researchgate.net

Electronic descriptors: Which quantify the electronic properties, like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

3D descriptors: Which describe the three-dimensional shape and surface properties of the molecule. farmaciajournal.com

A QSAR model for a series of benzamide (B126) fungicides, including analogs of zoxamide (B129027), would involve calculating these descriptors and using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. nih.govfrontiersin.org Such a model could predict the fungicidal activity (e.g., the concentration required to inhibit 50% of fungal growth, or EC50) based on the structural inputs of a new derivative. For instance, a study on β-carboline derivatives established a QSAR model that provided theoretical support for further structural optimization against rice sheath blight. nih.gov

QSAR models are instrumental in the rational design of new fungicides. jocpr.commdpi.com Once a statistically robust model is validated, it can be used to screen virtual libraries of compounds, identifying those with potentially high activity before undertaking costly and time-consuming synthesis. jocpr.comnih.gov

For a compound like zoxamide, QSAR can guide modifications to its structure to enhance its fungicidal potency. For example, a 3D-QSAR study on phenylpyrrole fungicides established a model that provided theoretical support for the further optimization of the series. sioc-journal.cn Similarly, a study on 1,3,4-thiadiazole (B1197879) derivatives used CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to understand the structural requirements for high fungicidal activity, helping to design more potent molecules. plos.org By analyzing the QSAR model for zoxamide analogues, chemists could determine whether adding or changing a substituent at a specific position on the benzamide ring would likely increase or decrease its interaction with its target protein, β-tubulin, thereby optimizing its efficacy. nih.gov

Molecular Dynamics Simulations and Quantum Chemical Calculations

Molecular dynamics (MD) simulations and quantum chemical calculations provide a dynamic and detailed view of molecular interactions, complementing the predictive power of QSAR. researchgate.netrsc.orgrsdjournal.org These methods are used to study the physical movements of atoms and molecules over time, offering critical insights into how this compound interacts with its biological target. rsc.org

This compound functions by binding to the β-tubulin subunit in fungi, disrupting microtubule assembly and causing cell death. acs.orgnih.govregulations.gov MD simulations have been employed to explore the precise interactions between zoxamide enantiomers and the β-tubulin of Botrytis cinerea. acs.orgnih.gov

Computational studies have revealed that the (R)-isomer of zoxamide displays a better interaction profile and forms more stable interactions with the binding site compared to the (S)-isomer. acs.orgnih.gov MD simulations showed that (R)-zoxamide formed more hydrophobic interactions with amino acid residues deeper within the binding pocket, such as F200 and V236. acs.org In contrast, this compound showed more contacts with residues located further from this cavity (e.g., F266 and V368). acs.org The displacement of this compound from its initial docked pose also led to the loss of a key hydrogen bond interaction with the V236 residue. acs.org

Binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, can quantify the strength of these interactions. qau.edu.cn Studies have shown a lower binding affinity for this compound compared to its R-enantiomer, which is consistent with experimental observations of its biological activity. qau.edu.cnresearchgate.net

Table 1: Key Amino Acid Interactions for Zoxamide Enantiomers with B. cinerea β-Tubulin (from MD Simulations)

| Enantiomer | Interacting Residues | Type of Interaction | Implication |

| This compound | F266, V368 | Hydrophobic Contacts | Weaker binding, located further from the core binding site. acs.org |

| V236 | Hydrogen Bond | Lost during simulation, contributing to lower stability. acs.org | |

| (R)-Zoxamide | F200, V236 | Hydrophobic Interactions | Stronger binding, deeper in the binding pocket. acs.org |

| V236 | Hydrogen Bond | Maintained, contributing to higher stability and affinity. nih.gov |

MD simulations are particularly useful for observing the conformational dynamics and stability of both the ligand and the protein upon binding. acs.org Simulations revealed that this compound is less stable in the binding pocket of β-tubulin compared to (R)-zoxamide. acs.org The root-mean-square deviation (RMSD) of this compound was significantly higher (> 0.4 nm) during simulations, indicating substantial movement and a change from its initial position. acs.org The (R)-enantiomer, however, remained more stable with an RMSD close to 0.3 nm. acs.org

This compound also exhibited a broader range of values for a key dihedral angle (χ1), suggesting greater conformational flexibility and instability within the binding site. acs.org This instability and displacement from the optimal binding pose provide a molecular-level explanation for the observed lower fungicidal activity of this compound when compared to its (R)-counterpart. researchgate.net

Predictive Modeling of Environmental Fate and Degradation Pathways

Computational models are crucial for assessing the environmental impact of fungicides by predicting their fate and transport in soil and water. epa.gov For zoxamide, models such as SCI-GROW (Screening Concentration in Ground Water) and PRZM/EXAMZ (Pesticide Root Zone Model/Exposure Analysis Modeling System) are used by regulatory agencies like the U.S. EPA to estimate environmental concentrations (EECs) in ground and surface water. epa.gov

These models use input parameters derived from experimental data, such as soil adsorption coefficients (Koc), hydrolysis rates, and photodegradation half-lives. epa.gov Zoxamide is characterized as practically immobile in soil with a low potential to move into groundwater. epa.gov However, modeling indicates it may be transported to surface waters through erosion and runoff. epa.gov

Studies on the degradation of zoxamide show that its fate is influenced by environmental conditions. researchgate.netresearchgate.net The (S)-enantiomer has been observed to degrade faster than the (R)-enantiomer in certain aerobic soil conditions. researchgate.net This enantioselective degradation is an important factor in environmental risk assessment, as the more potent (R)-enantiomer could become enriched in the soil over time. researchgate.net The major routes of dissipation for zoxamide are hydrolysis (especially at alkaline pH), photodegradation in water, and degradation mediated by microbes. epa.gov

Table 2: Predicted and Experimental Environmental Fate Parameters for Zoxamide

| Parameter | Value/Observation | Method/Condition | Reference |

| Estimated Ground Water Concentration | 2.07 µg/L (total residues) | SCI-GROW Modeling | epa.gov |

| Estimated Surface Water Concentration | 21.8 µg/L (1-in-10 year average) | PRZM/EXAMZ Modeling | epa.gov |

| Photodegradation Half-life (Water) | 14 days | pH 4 buffer solution | epa.gov |

| Dissipation Half-life (Soil, Aerobic) | 8.05–14.41 days | Laboratory study | researchgate.net |

| Dissipation Half-life (Soil, Aerobic) | 10.88–17.81 days | Laboratory study | researchgate.net |

| Enantioselective Degradation | This compound degrades faster than (R)-zoxamide | Aerobic soil conditions | researchgate.net |

Q & A

Q. What is the primary biochemical target of (S)-zoxamide in oomycetes, and how can researchers experimentally validate this mechanism?

this compound disrupts microtubule assembly by binding to β-tubulin, inhibiting nuclear division and hyphal growth in oomycetes . To validate this mechanism, researchers can:

- Perform tubulin polymerization assays using purified β-tubulin to measure inhibition kinetics.

- Use fluorescence microscopy to visualize microtubule destabilization in treated hyphae (e.g., Phytophthora capsici).

- Conduct competitive binding studies with deuterated analogs (e.g., Zoxamide-D5) to quantify target affinity via mass spectrometry .

Q. What analytical methods are recommended for quantifying this compound residues in plant and biological samples?

Validated methods include:

- LC-MS/MS with deuterated internal standards (e.g., Zoxamide-D5) to achieve a limit of quantification (LOQ) of 0.01 mg/kg in matrices like honey, onions, and grapes .

- Isomer-specific quantification using chiral chromatography to distinguish this compound from its (R)-enantiomer, though incomplete validation for this approach remains a data gap .

- Storage stability tests at ≤ −18°C for metabolites like RH-141452 and RH-150721 to ensure residue integrity during long-term studies .

Q. How should researchers design experiments to assess this compound resistance risk in fungal pathogens?

Key methodologies include:

- UV mutagenesis followed by selection pressure to isolate resistant mutants (e.g., Botrytis cinerea) and compare EC₅₀ values between wild-type and mutant strains .

- Genetic segregation analysis of sexual progeny to identify recessive resistance loci, as seen in Phytophthora capsici, where resistance requires homozygous recessive alleles at two loci .

- β-tubulin sequencing to rule out target-site mutations, particularly in species like P. capsici where resistance is non-target .

Advanced Research Questions

Q. How do non-target recessive genes confer zoxamide resistance in Phytophthora capsici, and what tools can identify these loci?

Resistance in P. capsici involves two recessive nuclear genes unrelated to β-tubulin . Researchers can:

- Perform bulk segregant analysis (BSA) on F2 progeny to map resistance loci using whole-genome sequencing.

- Apply RNA-Seq to compare gene expression profiles between resistant and sensitive isolates, focusing on microtubule-associated proteins or detoxification pathways.

- Use CRISPR-Cas9 knockouts to validate candidate genes’ roles in resistance.

Q. How can contradictory findings on zoxamide resistance mechanisms (e.g., β-tubulin mutations vs. non-target genes) be reconciled across species?

Contradictions arise from species-specific adaptations:

- In Botrytis cinerea, the M233I β-tubulin mutation reduces zoxamide binding affinity, confirmed via molecular docking simulations .

- In P. capsici, resistance is linked to efflux pumps or tubulin cofactor dysregulation , requiring comparative proteomics or metabolomics .

- Cross-species tubulin chimeras can test whether B. cinerea’s M233I mutation confers resistance in other pathogens.

Q. What methodologies address the stability and environmental persistence of this compound metabolites in agricultural systems?

Critical approaches include:

- Hydrolysis studies under varying pH and temperature to quantify degradation rates of metabolites like RH-141455 .

- Field trials with radiolabeled zoxamide to track metabolite accumulation in soil and water.

- Computational modeling to predict half-lives based on molecular descriptors (e.g., logP, solubility) .

Q. What statistical frameworks are optimal for analyzing dose-response data in zoxamide resistance studies?

- Use non-linear regression models (e.g., log-logistic curves) to calculate EC₅₀ and resistance factors (RF = EC₅₀-resistant / EC₅₀-sensitive) .

- Apply χ² tests to validate segregation ratios in genetic crosses, ensuring observed vs. expected ratios align with Mendelian inheritance .

- Employ meta-analysis to aggregate resistance data across studies, controlling for heterogeneity via random-effects models .

Methodological Standards & Reporting

Q. What experimental details are essential for replicating this compound studies in published work?

- Specify isomer purity (e.g., ≥98% (S)-enantiomer by HPLC) and solvent systems (e.g., acetone for stock solutions) .

- Document microscopy parameters (e.g., magnification, staining protocols) when visualizing microtubule disruption .

- Include raw dose-response data and statistical codes in supplementary materials to enable reproducibility .

Q. How should researchers address data gaps in isomer-specific quantification of zoxamide residues?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.